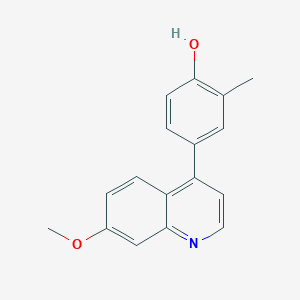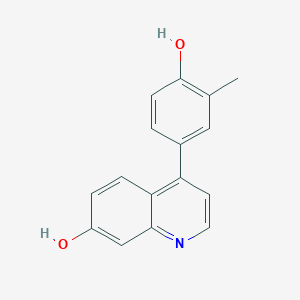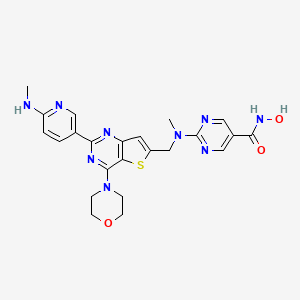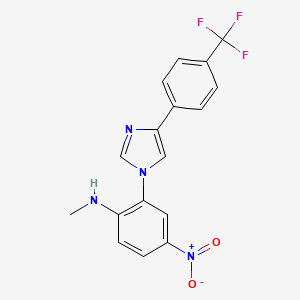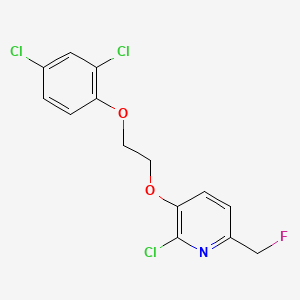
2-Chloro-3-(2-(2,4-dichlorophenoxy)ethoxy)-6-(fluoromethyl)pyridine
Vue d'ensemble
Description
2-Chloro-3-(2-(2,4-dichlorophenoxy)ethoxy)-6-(fluoromethyl)pyridine (2C3E6FMP) is a synthetic chemical compound with a wide range of applications in scientific research. It is a pyridine-based compound with a complex structure and a hydrophobic nature. 2C3E6FMP has been used in a range of laboratory experiments, including in vivo and in vitro studies, to investigate its potential for therapeutic and other applications.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
The compound 2-Chloro-3-(2-(2,4-dichlorophenoxy)ethoxy)-6-(fluoromethyl)pyridine is involved in various chemical synthesis processes and exhibits interesting reactivity. For instance, in the study of tetrel, chalcogen, and charge-assisted hydrogen bonds in related pyridine derivatives, researchers observed unique bonding interactions that stabilize the molecular structure in crystals (Guseinov et al., 2017). Similarly, the synthesis and spectroscopic analysis of pyridine analogs have been a topic of research, showcasing the compound's versatility in forming various derivatives and its implications in understanding molecular interactions (Tranfić et al., 2011).
Structural Analysis and Molecular Design
Detailed structural analysis of pyridine derivatives, including variants similar to the compound , provides insights into their potential applications in molecular design. For example, the study of nitrogen-boron coordination in pyridoxaboroles highlights the compound's ability to form complex structures with interesting chemical properties (Steciuk et al., 2015). Moreover, the synthesis of chlorophyll derivatives appending a pyridyl group indicates potential applications in biomolecular design and photonic applications (Yamamoto & Tamiaki, 2015).
Potential in Pharmacological Research
While excluding direct drug use and dosage information, it's noteworthy that pyridine derivatives, including those structurally related to this compound, have been the subject of pharmacological research. The synthesis and pharmacological evaluation of pyridine analogs, as explored in various studies, underscore their potential in drug discovery and development (Koren et al., 1998).
Mécanisme D'action
Target of Action
CYM 50260, also known as CYM-50260, SK574R8X7V, CYM50260, or 2-Chloro-3-(2-(2,4-dichlorophenoxy)ethoxy)-6-(fluoromethyl)pyridine, is a potent and exquisitely selective agonist of the sphingosine-1-phosphate 4 receptor (S1P4-R) . The S1P4-R is part of the sphingosine-1-phosphate receptor family, which plays a crucial role in regulating cellular responses to stress and changes in the environment .
Mode of Action
CYM 50260 interacts with its target, the S1P4-R, by binding to it and acting as an agonist . This means that it mimics the action of the natural ligand of the receptor, sphingosine-1-phosphate, leading to the activation of the receptor . It has an EC50 value of 45 nM, indicating its high potency .
Biochemical Pathways
Upon activation of the S1P4-R by CYM 50260, several biochemical pathways are affected. For instance, it has been found to suppress collagen-stimulated platelet aggregation, PDGF-AB secretion, and sCD40L release . Additionally, it reduces the release of phosphorylated-HSP27 by collagen as well as the phosphorylation of HSP27 .
Pharmacokinetics
It is soluble in dmso, which suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of CYM 50260’s action are primarily related to its suppression of certain cellular responses. Specifically, it suppresses collagen-stimulated platelet aggregation, PDGF-AB secretion, and sCD40L release . It also reduces the release and phosphorylation of HSP27, a heat shock protein that plays a role in stress responses .
Propriétés
IUPAC Name |
2-chloro-3-[2-(2,4-dichlorophenoxy)ethoxy]-6-(fluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3FNO2/c15-9-1-3-12(11(16)7-9)20-5-6-21-13-4-2-10(8-18)19-14(13)17/h1-4,7H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPOTBQOUBMMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(N=C(C=C2)CF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355026-60-6 | |
| Record name | CYM-50260 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355026606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYM-50260 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK574R8X7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





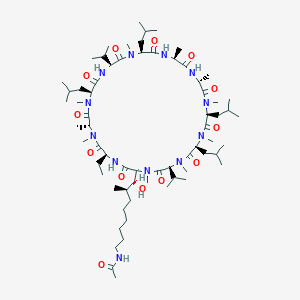

![3-(2,5-Difluorophenyl)-7-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606827.png)


